Cas no 66419-08-7 ((1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one)

(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one structure
66419-08-7 structure
Nom du produit:(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one
Numéro CAS:66419-08-7
Le MF:C29H36O11
Mégawatts:560.589550018311
CID:1709849
PubChem ID:4482830

(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one Propriétés chimiques et physiques

Nom et identifiant

    • (1R,3aR,3bR,4aS,5aR,6aR,7aS,9R,11aR,12aR,13aS,13bS,14S,15aR)-3a,11a,14-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-7aH-cyclopenta[7,8]oxireno[8a,9]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-11,15(1H,11aH)-dione
    • (1R,3aR,3bR,4aS,5aR,6aR,7aS,9R,11aR,12aR,13aS,13bS,14S,15aR)-3a,11a,14-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-7aH-cyclopenta[7,8]oxireno[8a,9]phenanthro[2,3-b]pyra
    • 14-Hydroxy-3β,2α-[[(2S,6R)-tetrahydro-3,5-dihydroxy-6-methyl-4-oxo-2H-pyran-2,3-diyl]bis(oxy)]-5α-card-20(22)-enolide
    • Labriformidin
    • Card-20(22)-enolide, 7,8-epoxy-11,14-dihydroxy-12-oxo-2,3-[(tetrahydro-3-hydroxy-6-methyl-4-oxo-2H-pyran-3,2-diyl)bis(oxy)]-, [2α(2S,3R,6R),3β,5α,7β,11α]- (9CI)
    • Q27107149
    • C08870
    • CHEBI:6345
    • NS00093744
    • DTXSID30985078
    • (1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-4,22-dione
    • 3a,11a,14-Trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-7aH-cyclopenta[7,8]oxireno[8a,9]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-11,15(1H,11aH)-dione
    • AKOS040752368
    • (1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one
    • Piscine à noyau: 1S/C29H36O11/c1-12-6-18(30)29(35)24(37-12)38-16-8-14-9-19-28(40-19)22(25(14,2)10-17(16)39-29)21(32)23(33)26(3)15(4-5-27(26,28)34)13-7-20(31)36-11-13/h7,12,14-17,19,21-22,24,32,34-35H,4-6,8-11H2,1-3H3/t12-,14-,15-,16-,17-,19+,21+,22-,24+,25+,26+,27-,28+,29+/m1/s1
    • La clé Inchi: WSTYKMSHUMUSAY-HBXZBPGDSA-N
    • Sourire: O1[C@H]2C[C@H]3C[C@@H]4[C@@H](C[C@]3(C)[C@H]3[C@@H](C([C@]5(C)[C@@H](C6=CC(=O)OC6)CC[C@@]5([C@@]132)O)=O)O)O[C@]1(C(C[C@@H](C)O[C@H]1O4)=O)O

Propriétés calculées

  • Qualité précise: 560.22576196g/mol
  • Masse isotopique unique: 560.22576196g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 1
  • Complexité: 1260
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 14
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 161Ų
  • Le xlogp3: -0.9

Propriétés expérimentales

  • Couleur / forme: Solid powder
  • Dense: 1.53±0.1 g/cm3(Predicted)
  • Point d'ébullition: 813.8±65.0 °C(Predicted)
  • Le PKA: 9.59±0.70(Predicted)

(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one Informations de sécurité

  • Mot signal:Warning
  • Conditions de stockage:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32517-5mg
Labriformidin
66419-08-7
5mg
¥ 7000 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T32517-5 mg
Labriformidin
66419-08-7
5mg
¥7000.00 2023-03-24

(1R,3aS,3bR,5aS,6aS,12aS,13aS,13bS,15aR)-3a,10,11a-trihydroxy-9,13a,15a-trimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)icosahydro-1H,11H-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxin-11-one Littérature connexe

Articles recommandés

Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd